molecular formula C12H12ClN B050504 4-Chloro-6-Ethyl-2-Methylquinoline CAS No. 123638-09-5

4-Chloro-6-Ethyl-2-Methylquinoline

Cat. No. B050504
CAS RN: 123638-09-5
M. Wt: 205.68 g/mol
InChI Key: PHBZOJSJLZJIEP-UHFFFAOYSA-N
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Description

“4-Chloro-6-Ethyl-2-Methylquinoline” is a chemical compound that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in scientific research . Various methods have been reported for the synthesis of quinoline derivatives, including the Ptzinger quinoline synthesis . In one example, ethyl-6-chloro-2-methylquinoline-4-carboxylate was treated with pyrazole-4-carboxaldehydes to synthesize a series of compounds .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-Ethyl-2-Methylquinoline” can be represented by the empirical formula C12H12ClN . The molecular weight of this compound is 205.683 Da .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-chloro-6-methylquinoline-3-carboxylate, indicates that it is classified as causing serious eye damage. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Quinoline derivatives have been the focus of many research studies due to their wide range of biological activities. Future research may focus on the synthesis of new quinoline derivatives with improved therapeutic effects and lesser side effects . The development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats is one of the potential future directions .

properties

IUPAC Name

4-chloro-6-ethyl-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBZOJSJLZJIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C(N=C2C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586454
Record name 4-Chloro-6-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-Ethyl-2-Methylquinoline

CAS RN

123638-09-5
Record name 4-Chloro-6-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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